2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of study in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of the compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . The ^1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis
The compound is obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Scientific Research Applications
Synthesis and Biological Activities
- Novel compounds, including those related to the specified chemical structure, have been synthesized for potential applications in medicine. For example, a study involved the synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities, highlighting their potential as COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Properties
- Research on 1,3,4-thiadiazole amide compounds containing piperazine has indicated inhibitory effects against certain pathogens, demonstrating potential antimicrobial properties (Xia, 2015). Similarly, various 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized and evaluated for antimicrobial activities (Hamama, Ibrahim, Raoof, & Zoorob, 2017).
- Certain 1,3,4-thiadiazole derivatives showed promising antitumor activities against various cancer cell lines, suggesting their potential in cancer therapy (Xin, Meng, Liu, & Zhang, 2018).
Antioxidant Activity
- A study on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives evaluated their antioxidant activities, identifying compounds with significant radical scavenging properties (Mallesha, Harish, Mohana, & Rekha, 2014). This suggests their utility in combating oxidative stress-related diseases.
Structural and Computational Analysis
- Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, have been conducted on novel piperazine derivatives to understand their reactive sites and intermolecular interactions, which are crucial for designing drugs with specific biological activities (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the activity of the alpha1-adrenergic receptors . These changes can lead to various downstream effects, including alterations in smooth muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the presence of other molecules in the body, the pH of the environment, and the temperature . These factors can affect how the compound interacts with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
The compound has been studied for its affinity towards alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes . The compound interacts with these receptors, potentially influencing their function .
Cellular Effects
The cellular effects of 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide are largely tied to its interactions with alpha1-adrenergic receptors . These receptors are involved in numerous cellular processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The compound’s molecular mechanism of action is thought to involve binding to alpha1-adrenergic receptors . This binding could potentially influence the receptor’s activity, leading to changes in cellular signaling pathways .
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S2/c1-30-20-9-7-19(8-10-20)27-13-15-28(16-14-27)22-25-26-23(32-22)31-17-21(29)24-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYYCPVWLBYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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